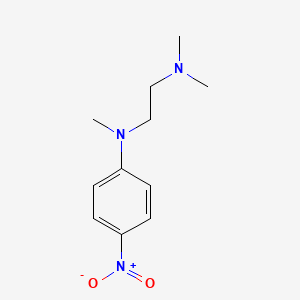
N,N,N'-trimethyl-N'-(4-nitrophenyl)ethane-1,2-diamine
Description
N,N,N'-trimethyl-N'-(4-nitrophenyl)ethane-1,2-diamine is an organic compound that features a nitro group and a dimethylamino group attached to an aniline derivative. This compound is known for its applications in various fields, including chemistry, biology, and industry. It is often used as an intermediate in the synthesis of dyes, antioxidants, pharmaceuticals, and other chemical products .
Properties
Molecular Formula |
C11H17N3O2 |
|---|---|
Molecular Weight |
223.27 g/mol |
IUPAC Name |
N,N,N'-trimethyl-N'-(4-nitrophenyl)ethane-1,2-diamine |
InChI |
InChI=1S/C11H17N3O2/c1-12(2)8-9-13(3)10-4-6-11(7-5-10)14(15)16/h4-7H,8-9H2,1-3H3 |
InChI Key |
PGIMSBPAYDNSHJ-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCN(C)C1=CC=C(C=C1)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N,N'-trimethyl-N'-(4-nitrophenyl)ethane-1,2-diamine typically involves the reaction of N-methyl-4-nitroaniline with ethylene oxide in the presence of a base. The reaction conditions include maintaining a temperature range of 50-70°C and using solvents such as ethanol or methanol to facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large reactors with precise control over temperature and pressure. The process involves continuous monitoring and adjustment of reaction parameters to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N,N,N'-trimethyl-N'-(4-nitrophenyl)ethane-1,2-diamine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced using reagents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The dimethylamino group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of N-[2-(N-Methyl-4-aminoanilino)ethyl]-N,N-dimethylamine.
Reduction: Formation of N-[2-(N-Methyl-4-aminoanilino)ethyl]-N,N-dimethylamine.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
N,N,N'-trimethyl-N'-(4-nitrophenyl)ethane-1,2-diamine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential use in biological assays and as a probe for studying enzyme activities.
Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of dyes, antioxidants, and corrosion inhibitors.
Mechanism of Action
The mechanism of action of N,N,N'-trimethyl-N'-(4-nitrophenyl)ethane-1,2-diamine involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The dimethylamino group can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity and function .
Comparison with Similar Compounds
Similar Compounds
N-Methyl-4-nitroaniline: Shares the nitro and methylamino groups but lacks the ethyl and dimethylamino groups.
2,4-Dinitro-N-methylaniline: Contains two nitro groups and a methylamino group.
2-Amino-4-nitro-N-methylaniline: Contains an amino group and a nitro group.
Uniqueness
N,N,N'-trimethyl-N'-(4-nitrophenyl)ethane-1,2-diamine is unique due to the presence of both the nitro and dimethylamino groups, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


